molecular formula C17H15ClFNO3 B3592938 ETHYL 2-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]BENZOATE

ETHYL 2-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]BENZOATE

Cat. No.: B3592938
M. Wt: 335.8 g/mol
InChI Key: BHMUZYAVSWINQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]BENZOATE is a synthetic organic compound with a complex molecular structure It is characterized by the presence of ethyl, chloro, fluoro, and acetamido functional groups attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]BENZOATE typically involves multiple steps. One common method starts with the preparation of 2-chloro-6-fluorophenyl acetic acid, which is then reacted with ethyl alcohol in the presence of a catalyst to form ethyl 2-chloro-6-fluorophenyl acetate . This intermediate is then subjected to further reactions, including acylation and amidation, to introduce the acetamido group and complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Halogen atoms (chloro and fluoro) in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

ETHYL 2-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]BENZOATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The presence of chloro and fluoro groups can enhance its binding affinity and specificity. The acetamido group may facilitate interactions with biological macromolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]BENZOATE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both chloro and fluoro groups, along with the acetamido moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 2-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c1-2-23-17(22)11-6-3-4-9-15(11)20-16(21)10-12-13(18)7-5-8-14(12)19/h3-9H,2,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMUZYAVSWINQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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